3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride
Description
3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride is a substituted aniline derivative characterized by:
- Fluorine at the 3-position of the aromatic ring.
- Methoxy group at the 4-position.
- Furan-2-ylmethyl substituent on the amine nitrogen.
- Hydrochloride salt form, enhancing solubility and stability .
The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2.ClH/c1-15-12-5-4-9(7-11(12)13)14-8-10-3-2-6-16-10;/h2-7,14H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSSTUOMXWLESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CO2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3-fluoro-4-methoxynitrobenzene
The most common and efficient method to obtain 3-fluoro-4-methoxyaniline is by catalytic hydrogenation or chemical reduction of 3-fluoro-4-methoxynitrobenzene.
| Method | Catalyst / Reagent | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic hydrogenation | 10% Pd on activated charcoal | Ethanol | 20°C, 40 psi H2, 4 hours | 91 | Reaction under hydrogen atmosphere, filtration through Celite, evaporation, hexane wash |
| Catalytic hydrogenation | Pd on activated charcoal | Ethyl acetate | 20°C, 1 hour | 98 | Stirred at room temp, filtered, concentrated to yield off-white solid |
| Chemical reduction | Zinc dust + ammonium chloride | Water + aqueous oligosaccharide solution | 20°C, 5 min, inert atmosphere | 78 | Stirred vigorously, extraction with ethyl acetate, flash chromatography purification |
| Catalytic hydrogenation | Pd/C (5%) | 1,4-dioxane | Room temp, 4 kg/cm² H2, 30 min | ~86 | Hydrogen gas pressure, filtration, solvent distillation |
These methods provide high yields and purity of 3-fluoro-4-methoxyaniline, which is a crucial intermediate for further functionalization.
N-Alkylation with Furan-2-ylmethyl Group
The N-alkylation of 3-fluoro-4-methoxyaniline with a furan-2-ylmethyl moiety typically involves the reaction of the aniline with furan-2-ylmethyl halides or related electrophiles under basic or neutral conditions.
- The reaction proceeds via nucleophilic substitution at the amine nitrogen.
- Common solvents include acetonitrile, ethanol, or other polar aprotic solvents.
- Bases such as triethylamine or sodium hydride may be used to deprotonate the amine and facilitate alkylation.
Although specific detailed protocols for this exact compound are scarce in public literature, analogous syntheses of N-(furan-2-ylmethyl) anilines use these general conditions.
Formation of Hydrochloride Salt
The hydrochloride salt is typically formed by treating the free base amine with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.
- This step improves the compound’s stability, crystallinity, and handling properties.
- The salt formation is usually done by adding HCl gas or a solution of HCl to the amine solution, followed by precipitation and filtration.
Summary Data Table of Preparation Steps
| Step | Reagents / Catalysts | Solvent(s) | Conditions | Yield (%) | Comments |
|---|---|---|---|---|---|
| Reduction of nitrobenzene | Pd/C, H2 or Zn/NH4Cl | Ethanol, ethyl acetate, water | Room temp, 30 min to 4 h | 78-98 | High yield, multiple reduction options |
| N-Alkylation | Furan-2-ylmethyl halide + base | Acetonitrile, ethanol | Room temp to reflux | Not specified | Typical nucleophilic substitution |
| Hydrochloride salt formation | HCl gas or HCl solution | Ethanol, ether | Room temp, precipitation | Quantitative | Salt formation for improved stability |
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Pharmaceutical Development
3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for enhanced drug efficacy and specificity, making it a valuable candidate in drug discovery efforts aimed at developing new antimicrobial or anticancer agents .
Agricultural Chemistry
In agriculture, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its unique properties contribute to improved crop protection and yield, addressing challenges in modern agriculture by enhancing the effectiveness of chemical treatments against pests and diseases .
Material Science
The compound is also employed in developing advanced materials such as polymers and dyes. Its stability and performance characteristics offer advantages over traditional materials, leading to innovations in material design .
Analytical Chemistry
In analytical chemistry, 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride is used as a reagent for detecting and quantifying various substances in complex mixtures. This application is crucial for developing new analytical methods that require precise measurements of chemical constituents .
Recent studies have highlighted the biological activity of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride, particularly its antimicrobial and anticancer properties:
Antimicrobial Activity
The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Related compounds with similar structures have demonstrated strong activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies suggest that 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride can induce apoptosis in different cancer cell lines. This effect is likely mediated through the inhibition of critical signaling pathways involved in cancer cell survival.
Comparative Analysis with Related Compounds
To understand the uniqueness of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride, a comparative analysis with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Fluoro-4-methoxyaniline | Fluorine and methoxy groups | Strong antimicrobial activity |
| N-(Furan-2-ylmethyl)-4-methoxyaniline | Furan ring and methoxy group | Potential anticancer properties |
| 4-Methoxy-N-(furan-2-ylmethyl)aniline | Lacks fluorine but retains furan | Lower lipophilicity |
| 3-Chloro-N-(furan-2-ylmethyl)-4-methoxyaniline | Chlorine instead of fluorine | Different biological activity profile |
This table illustrates how the presence of the fluorine atom may enhance bioactivity compared to non-fluorinated analogs.
Case Studies
Recent case studies have provided insights into the practical applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride exhibited significant activity against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.
- Cancer Cell Inhibition : Another investigation reported that the compound inhibited proliferation in multiple cancer cell lines, including breast and lung cancer cells, indicating its promise as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom and furan ring contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
4-Methoxyaniline Hydrochloride
- Structure : Lacks the 3-fluoro and furan-2-ylmethyl groups.
- Properties :
- Applications : Intermediate in pharmaceuticals and agrochemicals.
- Key Difference : Absence of fluorine and furan reduces steric hindrance and alters electronic effects.
N-Phenyl-2-furohydroxamic Acid (Compound 11)
- Structure : Contains a furan group but replaces the aniline with a hydroxamic acid (–CONHOH) moiety .
- Properties: Hydroxamic acids are known for metal-chelating and antioxidant properties. Furan contributes to π-π stacking interactions.
- Applications : Antioxidant or enzyme inhibitor candidates.
- Key Difference : Functional group divergence (hydroxamic acid vs. aniline) leads to distinct reactivity and biological targets.
3-Fluoro-N-(fluorophenyl)benzamides
Compound 29 (Dibenzylamine Derivative)
Biological Activity
3-Fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A fluorine atom , which enhances biological activity and lipophilicity.
- A furan ring , known for its reactivity and ability to participate in various chemical reactions.
- A methoxy group , which can influence the compound's pharmacological properties.
The molecular formula is CHClFNO, with a molecular weight of approximately 239.67 g/mol. These structural components contribute to its reactivity and interaction with biological targets.
The biological activity of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and furan moiety enhances its binding affinity, potentially leading to the inhibition of key biological pathways involved in disease progression.
Potential Mechanisms Include:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit specific enzymes that play critical roles in microbial resistance and cancer cell proliferation.
- Antimicrobial Activity : The compound exhibits significant activity against various pathogens, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Research indicates that it may inhibit cancer cell growth by targeting specific pathways involved in cell division and survival.
Research Findings
Recent studies have highlighted the following aspects of the compound's biological activity:
-
Antimicrobial Activity :
- The compound has demonstrated effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent. For instance, related compounds with similar structures have shown strong activity against Gram-positive and Gram-negative bacteria.
-
Anticancer Activity :
- In vitro studies have reported that 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride can induce apoptosis in various cancer cell lines. This effect is likely mediated through the inhibition of critical signaling pathways involved in cancer cell survival.
- Case Studies :
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Fluoro-4-methoxyaniline | Fluorine and methoxy groups | Strong antimicrobial activity |
| N-(Furan-2-ylmethyl)-4-methoxyaniline | Furan ring and methoxy group | Potential anticancer properties |
| 4-Methoxy-N-(furan-2-ylmethyl)aniline | Lacks fluorine but retains furan | Lower lipophilicity |
| 3-Chloro-N-(furan-2-ylmethyl)-4-methoxyaniline | Chlorine instead of fluorine | Different biological activity profile |
This table illustrates how the presence of the fluorine atom in 3-fluoro-N-(furan-2-ylmethyl)-4-methoxyaniline hydrochloride may enhance its bioactivity compared to non-fluorinated analogs.
Q & A
Basic Research Question
- HPLC-UV/ELSD : Use Chromolith® columns () with mobile phases (e.g., 0.1% TFA in acetonitrile/water) to detect impurities <0.1%.
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) coupled with LC-MS identify hydrolysis products (e.g., free aniline or furan-aldehyde derivatives) .
How can contradictions in reported biological data be reconciled?
Advanced Research Question
Variations in cytotoxicity or enzyme inhibition may stem from:
- Assay conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free media) alter compound bioavailability .
- Metabolic interference : Cytochrome P450 isoforms (e.g., CYP3A4) may metabolize the furan ring, as shown in liver microsome assays.
- Batch variability : ICP-MS analysis of metal traces (e.g., Cu, Zn) can explain inconsistent results in metal-dependent assays .
What environmental safety considerations apply to this compound?
Basic Research Question
- EPA screening : The parent 4-methoxyaniline is listed in the Endocrine Disruptor Screening Program ().
- Degradation pathways : Ozonolysis or photocatalytic oxidation (TiO/UV) breaks down the furan ring into non-toxic carboxylic acids .
- Waste disposal : Neutralize hydrochloride salts with NaHCO before incineration to prevent HCl gas formation .
How is this compound used in materials science applications?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
